C-Type Natriuretic Peptide (CNP) (1-22), human
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C-Type Natriuretic Peptide (CNP) (1-22), human, is a biologically active peptide fragment derived from the larger C-Type Natriuretic Peptide. This peptide plays a crucial role in cardiovascular homeostasis, particularly in the regulation of vascular tone and electrolyte-fluid balance. It is a selective ligand for the natriuretic peptide receptor B (NPR-B), which mediates its physiological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
C-Type Natriuretic Peptide (CNP) (1-22), human, is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified, often by high-performance liquid chromatography (HPLC).
Industrial Production Methods
For large-scale production, the same SPPS method is used but optimized for efficiency and yield. Automation and advanced purification techniques are employed to ensure high purity and consistency of the peptide .
Analyse Des Réactions Chimiques
Types of Reactions
C-Type Natriuretic Peptide (CNP) (1-22), human, primarily undergoes:
Oxidation: Formation of disulfide bridges between cysteine residues.
Reduction: Breaking of disulfide bridges.
Substitution: Modifications at specific amino acid residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Performed using mild oxidizing agents like iodine or air oxidation in a buffered solution.
Reduction: Achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Utilizes specific amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products
Oxidation: Formation of the native disulfide-bridged peptide.
Reduction: Linear, reduced form of the peptide.
Substitution: Peptide analogs with modified residues for functional studies
Applications De Recherche Scientifique
Chemistry
C-Type Natriuretic Peptide (CNP) (1-22), human, is used in chemical research to study peptide synthesis, folding, and stability. It serves as a model peptide for developing new synthetic methodologies and understanding peptide behavior under various conditions.
Biology
In biological research, this peptide is crucial for studying cardiovascular physiology and pathophysiology. It helps in understanding the role of natriuretic peptides in vascular tone regulation, endothelial function, and cellular signaling pathways.
Medicine
Medically, this compound, is investigated for its therapeutic potential in treating cardiovascular diseases, such as heart failure and hypertension. It is also explored for its role in promoting bone growth and healing .
Industry
In the pharmaceutical industry, this peptide is used in drug development and screening assays. It helps in identifying new therapeutic targets and evaluating the efficacy of potential drug candidates .
Mécanisme D'action
C-Type Natriuretic Peptide (CNP) (1-22), human, exerts its effects by binding to the natriuretic peptide receptor B (NPR-B). This binding activates the receptor’s intrinsic guanylyl cyclase activity, leading to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels mediates various physiological responses, including vasodilation, inhibition of cell proliferation, and modulation of electrolyte balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Atrial Natriuretic Peptide (ANP)
- Brain Natriuretic Peptide (BNP)
- Urodilatin
Comparison
C-Type Natriuretic Peptide (CNP) (1-22), human, is unique in its selective activation of NPR-B, whereas ANP and BNP primarily activate natriuretic peptide receptor A (NPR-A). This selectivity makes CNP particularly effective in modulating vascular tone and promoting bone growth, distinguishing it from other natriuretic peptides .
Propriétés
IUPAC Name |
52-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-butan-2-yl-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H157N27O28S3/c1-12-52(10)76-91(146)104-42-72(127)108-65(44-122)88(143)114-57(26-30-149-11)82(137)118-64(43-121)80(135)103-39-70(125)106-58(31-48(2)3)78(133)101-41-74(129)110-68(92(147)148)47-151-150-46-67(109-73(128)40-100-77(132)54(23-16-18-27-94)111-89(144)66(45-123)119-85(140)59(32-49(4)5)105-69(124)37-96)90(145)116-62(35-53-21-14-13-15-22-53)79(134)102-38-71(126)107-60(33-50(6)7)84(139)112-55(24-17-19-28-95)81(136)115-61(34-51(8)9)86(141)117-63(36-75(130)131)87(142)113-56(83(138)120-76)25-20-29-99-93(97)98/h13-15,21-22,48-52,54-68,76,121-123H,12,16-20,23-47,94-96H2,1-11H3,(H,100,132)(H,101,133)(H,102,134)(H,103,135)(H,104,146)(H,105,124)(H,106,125)(H,107,126)(H,108,127)(H,109,128)(H,110,129)(H,111,144)(H,112,139)(H,113,142)(H,114,143)(H,115,136)(H,116,145)(H,117,141)(H,118,137)(H,119,140)(H,120,138)(H,130,131)(H,147,148)(H4,97,98,99) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSBKBYWHCBDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN)C(=O)O)CC(C)C)CO)CCSC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H157N27O28S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2197.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.